1-Methyl-2H-1,3,5-triazine-4,6-diamine;hydrochloride
Description
Properties
IUPAC Name |
1-methyl-2H-1,3,5-triazine-4,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.ClH/c1-9-2-7-3(5)8-4(9)6;/h2H2,1H3,(H4,5,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBXHACEAVEYET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN=C(N=C1N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-2H-1,3,5-triazine-4,6-diamine;hydrochloride typically involves the reaction of cyanuric chloride with methylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium carbonate, to facilitate the substitution of chlorine atoms with amino groups. The reaction can be performed using conventional heating methods or microwave irradiation to enhance the reaction rate and yield .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can further improve the scalability of the production process .
Chemical Reactions Analysis
1-Methyl-2H-1,3,5-triazine-4,6-diamine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include sodium carbonate, lithium alkoxide, and various amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of 1,3,5-triazines exhibit strong antiproliferative effects against various cancer cell lines. For instance, a study synthesized a library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines and evaluated their activity against breast cancer cell lines. The results showed selective inhibition of triple-negative MDA-MB231 cells without affecting non-cancerous MCF-10A cells, indicating promising therapeutic potential (Table 1) .
| Compound | Cell Line | % Growth Inhibition at 10 µM |
|---|---|---|
| 6,N2-Diaryl-1,3,5-triazine-2,4-diamine | MDA-MB231 | <50% |
| Control | MCF-10A | No significant inhibition |
Antimicrobial Properties
Substituted triazines have demonstrated a wide spectrum of biological activities including antibacterial and antiviral effects. A review highlighted their efficacy against various pathogens including Mycobacterium tuberculosis and Plasmodium falciparum (malaria) . The mechanism often involves inhibition of key enzymes related to microbial metabolism.
Histamine H4 Receptor Antagonism
Recent studies have identified triazine derivatives as potential antagonists of the histamine H4 receptor (H4R), which is implicated in inflammatory pain mechanisms. In vitro evaluations showed that certain compounds exhibited analgesic effects in carrageenan-induced inflammatory pain models . This positions triazine derivatives as candidates for developing new pain management therapies.
QSAR Modeling
The structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the triazine scaffold affect biological activity. A comprehensive 3D-QSAR model was developed based on a series of synthesized compounds, allowing researchers to predict the activity of new derivatives and optimize their design for enhanced efficacy .
Microwave-Assisted Synthesis
The synthesis of 1-Methyl-2H-1,3,5-triazine derivatives has been facilitated by microwave-assisted methods which offer improved yields and reduced reaction times compared to traditional techniques. This method has been applied effectively in creating libraries of triazine compounds for biological evaluation .
Study on Antiproliferative Activity
A significant study focused on the antiproliferative activity of bifunctional hybrids containing triazine nitrogen mustards. These compounds were shown to inhibit key enzymes involved in cell proliferation and demonstrated strong antitumor activity against human cancer cell lines . The study highlighted specific derivatives that not only inhibited tumor growth but also showed selectivity towards cancerous cells.
Inhibition of Angiogenesis
Another notable application involves the inhibition of angiogenesis by certain triazine derivatives. Compounds like 2,4-diamino-6-(pyridine-4-yl)-1,3,5-triazine have been reported to impede angiogenic processes through various molecular pathways including the inhibition of phosphatidylinositol 3-kinases (PI3K), which are critical for tumor vascularization .
Mechanism of Action
The mechanism of action of 1-Methyl-2H-1,3,5-triazine-4,6-diamine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit mitochondrial permeability transition, thereby preventing cell death during oxidative stress. This action is achieved without inhibiting mitochondrial respiration, making it a promising candidate for protecting cells under stress conditions .
Comparison with Similar Compounds
Structural and Functional Group Variations
Triazine derivatives share a common heterocyclic core but differ in substituents, which dictate their chemical behavior and applications. Key comparisons include:
| Compound Name | Substituents (Positions) | Key Functional Groups | Applications |
|---|---|---|---|
| 1-Methyl-2H-1,3,5-triazine-4,6-diamine HCl | 1: Methyl; 4,6: NH₂ | Amines, Methyl, HCl salt | Pharmaceuticals, materials science |
| Atrazine (2-chloro-N4-ethyl-N6-isopropyl-triazine) | 2: Cl; 4: N-ethyl; 6: N-isopropyl | Chlorine, Alkyl amines | Herbicide, endocrine disruptor |
| Simazine (2-chloro-N4,N6-diethyl-triazine) | 2: Cl; 4,6: N-ethyl | Chlorine, Diethyl amines | Herbicide |
| 2-(Chloromethyl)-1,3,5-triazine-4,6-diamine | 2: CH₂Cl; 4,6: NH₂ | Chloromethyl, Amines | Intermediate in organic synthesis |
| DACT-II (carbazole-triazine hybrid) | Donor-acceptor substituents | Diphenylaminocarbazole, Triazine | OLED emitters (high EQE) |
Key Observations :
- Chlorine vs. Methyl/Amino Groups: Chlorinated triazines (e.g., Atrazine) exhibit environmental persistence and herbicidal activity due to slow hydrolysis of the C-Cl bond. In contrast, the methyl and amine groups in 1-Methyl-2H-1,3,5-triazine-4,6-diamine HCl enhance solubility and pharmaceutical compatibility .
- Hydrochloride Salt : The HCl salt form improves aqueous solubility and stability compared to neutral analogs like 2-(chloromethyl)-1,3,5-triazine-4,6-diamine .
Biological Activity
1-Methyl-2H-1,3,5-triazine-4,6-diamine;hydrochloride is a member of the triazine family, characterized by its three nitrogen atoms within a six-membered ring. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and medicinal chemistry. Its synthesis typically involves the reaction of cyanuric chloride with methylamine under controlled conditions, which can be optimized for higher yields using various methodologies such as microwave irradiation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various triazine derivatives, compounds similar to this one demonstrated effectiveness against both bacterial strains such as Staphylococcus aureus and Escherichia coli, with some showing activity comparable to traditional antibiotics like ampicillin . The minimum inhibitory concentrations (MIC) were determined for clinical isolates, revealing that certain derivatives had promising antibacterial properties.
The mechanism by which this compound exerts its biological effects involves interaction with cellular pathways. Notably, it has been shown to inhibit mitochondrial permeability transition. This inhibition helps prevent cell death during oxidative stress without disrupting mitochondrial respiration, suggesting its potential as a protective agent in various pathological conditions.
Therapeutic Applications
This compound has been explored for potential therapeutic applications beyond antimicrobial activity. It shows promise in treating metabolic disorders and may have protective effects against oxidative stress-related damage. The compound's ability to modulate cellular responses makes it a candidate for further investigation in pharmacological studies .
Study on Cellular Effects
A detailed study published in 2019 focused on synthesizing novel 1,3,5-triazine derivatives and evaluating their cellular effects on human colon cancer cell lines (DLD and Ht-29). The findings indicated that specific substitutions on the triazine ring enhanced cytotoxicity against these cancer cells. The study highlighted the importance of structural modifications in increasing biological activity and provided insights into the structure-activity relationship (SAR) of triazine compounds .
Antimicrobial Activity Evaluation
Another relevant research effort synthesized a series of mono-, di-, and trisubstituted s-triazine derivatives. These compounds were evaluated for their antimicrobial activity against S. aureus and E. coli. The results showed that certain derivatives had MIC values comparable to established antibiotics, suggesting that modifications to the triazine structure can significantly enhance antimicrobial efficacy .
Data Summary Table
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2247106-58-5 |
| Antimicrobial Activity | Effective against S. aureus, E. coli |
| Mechanism of Action | Inhibits mitochondrial permeability transition |
| Therapeutic Potential | Treatment of metabolic disorders and oxidative stress protection |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
